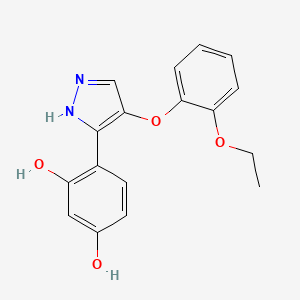

4-(4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol

Description

Propriétés

IUPAC Name |

4-[4-(2-ethoxyphenoxy)-1H-pyrazol-5-yl]benzene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4/c1-2-22-14-5-3-4-6-15(14)23-16-10-18-19-17(16)12-8-7-11(20)9-13(12)21/h3-10,20-21H,2H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMXAGDKLCZEPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2=C(NN=C2)C3=C(C=C(C=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601333309 | |

| Record name | 4-[4-(2-ethoxyphenoxy)-1H-pyrazol-5-yl]benzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601333309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49648328 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

879570-61-3 | |

| Record name | 4-[4-(2-ethoxyphenoxy)-1H-pyrazol-5-yl]benzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601333309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis, Characterization, and Biological Evaluation of 4-(4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol

Abstract

This technical guide delineates a comprehensive framework for the synthesis, purification, and biological characterization of the novel pyrazole derivative, 4-(4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol. While this specific molecule is not yet described in peer-reviewed literature, its structural motifs—a pyrazole core, a resorcinol moiety, and an ethoxyphenoxy substituent—are prevalent in a diverse range of biologically active compounds. Drawing upon established synthetic methodologies and the known mechanisms of action of analogous structures, this guide provides a predictive yet robust pathway for researchers and drug development professionals to explore its therapeutic potential. The core of this document focuses on a proposed mechanism of action centered on the inhibition of key cellular targets implicated in oncogenesis, including protein kinases, Heat Shock Protein 90 (HSP90), and tubulin polymerization. Detailed, field-proven experimental protocols are provided to enable the systematic evaluation of this compound's bioactivity.

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry.[1] This structural motif is a key component in numerous FDA-approved drugs, exhibiting a wide array of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and analgesic properties.[2][3] The unique ability of the pyrazole ring to participate in hydrogen bonding and other non-covalent interactions allows for high-affinity binding to a variety of biological targets.[4]

The molecule of interest, 4-(4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol, incorporates three key pharmacophoric elements:

-

The Pyrazole Core: Provides a rigid and chemically versatile scaffold for the presentation of various functional groups.

-

The Resorcinol Moiety: A common feature in many natural and synthetic bioactive compounds, known to interact with various enzymes and receptors.

-

The 2-Ethoxyphenoxy Group: This substituent can influence the compound's lipophilicity, metabolic stability, and binding interactions with target proteins.

Given these structural features, it is hypothesized that this compound may exhibit significant biological activity, potentially as an inhibitor of key cellular proliferation and survival pathways.

Proposed Synthesis of 4-(4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol

The synthesis of the target molecule can be envisioned through a convergent approach, leveraging established methods for the construction of substituted pyrazoles. A plausible synthetic route is outlined below, combining a Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization with a hydrazine derivative.

Diagram of the Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target molecule.

Experimental Protocol: Synthesis

Protocol 1: Synthesis of the Intermediate Chalcone

-

Reaction Setup: In a round-bottom flask, dissolve 2',4'-dihydroxyacetophenone (1.0 mmol) and 2-ethoxybenzaldehyde (1.0 mmol) in ethanol (20 mL).

-

Base Addition: While stirring at room temperature, add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (e.g., 40% w/v) dropwise.

-

Reaction Monitoring: Continue stirring at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The formation of a precipitate often indicates the reaction is nearing completion.

-

Isolation and Purification: Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid (HCl) to precipitate the chalcone. Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry the product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[1]

Protocol 2: Synthesis of the Final Pyrazole Compound

-

Reaction Setup: Suspend the synthesized chalcone (1.0 mmol) in glacial acetic acid (15 mL) in a round-bottom flask equipped with a reflux condenser.

-

Hydrazine Addition: Add hydrazine hydrate (1.2 mmol) to the suspension.

-

Reaction Execution: Heat the mixture to reflux for 6-12 hours, monitoring the reaction by TLC.

-

Work-up and Purification: After cooling to room temperature, pour the reaction mixture into ice-cold water. Collect the precipitated solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the final product, 4-(4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol.[1]

Postulated Mechanism of Action and Biological Targets

Based on the structural similarities to known bioactive pyrazole derivatives, several potential mechanisms of action can be postulated for 4-(4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol. The most probable targets are key proteins involved in cancer cell proliferation and survival, such as protein kinases, HSP90, and tubulin.

Inhibition of Protein Kinases

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways.[5] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[6] Pyrazole-containing compounds have been successfully developed as potent kinase inhibitors.[6] The resorcinol moiety of the target molecule could potentially interact with the ATP-binding pocket of various kinases.

Inhibition of Heat Shock Protein 90 (HSP90)

HSP90 is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins.[7] Inhibition of HSP90 leads to the degradation of these client proteins, resulting in a multi-pronged attack on cancer cell signaling networks. Several pyrazole-based compounds have been identified as HSP90 inhibitors.[8]

Disruption of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton and are essential for cell division.[9] Compounds that interfere with tubulin polymerization are potent anticancer agents. The diaryl-pyrazole scaffold present in the target molecule is a known pharmacophore for tubulin polymerization inhibitors.[9]

Diagram of Potential Signaling Pathway Inhibition

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jchr.org [jchr.org]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents [mdpi.com]

- 7. High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Characterizing the In Vitro Binding Affinity of 4-(4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the detailed in vitro characterization of the binding affinity of the novel compound, 4-(4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol. Drawing from established principles in medicinal chemistry and biophysical analysis, we postulate its primary molecular target and outline a multi-tiered experimental strategy to robustly quantify its interaction. This document is intended to serve as a practical, field-proven guide for researchers engaged in the preclinical assessment of new chemical entities. We will move beyond simple procedural lists to explain the causal logic behind experimental design, ensuring a self-validating and rigorous approach to data generation.

Introduction: Rationale and Target Hypothesis

The molecular architecture of 4-(4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol presents key structural motifs that suggest a well-defined class of biological targets. Specifically, the presence of a 3-aryl pyrazole scaffold linked to a benzene-1,3-diol (resorcinol) ring is a hallmark of a significant class of ATP-competitive inhibitors of Heat Shock Protein 90 (Hsp90).[1][2][3][4][5] Hsp90 is a molecular chaperone crucial for the conformational maturation and stability of a multitude of "client" proteins, many of which are implicated in oncogenesis, such as ERBB2, CDK4, and C-RAF.[1][6] By inhibiting the N-terminal ATPase domain of Hsp90, these compounds trigger the degradation of client proteins, leading to the simultaneous blockade of multiple cancer-driving pathways.[1][6]

Therefore, this guide will proceed with the primary hypothesis that 4-(4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol is an inhibitor of the Hsp90 N-terminal ATP-binding site. Our objective is to design and execute a series of in vitro binding assays to confirm this hypothesis and to precisely quantify the affinity and kinetics of this interaction.

A Phased Approach to Binding Affinity Characterization

A robust assessment of a compound's binding affinity is not achieved through a single experiment. We advocate for a phased approach, beginning with a high-throughput primary screen to confirm binding, followed by more detailed secondary assays to elucidate the kinetics and thermodynamics of the interaction. This tiered strategy ensures efficient use of resources and builds a comprehensive, cross-validated dataset.

Caption: Idealized SPR sensorgram workflow.

Experimental Protocol: SPR Kinetic Analysis

Objective: To determine the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (KD) for the interaction between the test compound and Hsp90.

Materials:

-

SPR instrument (e.g., Biacore)

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Immobilization Buffer: 10 mM Sodium Acetate, pH 4.5

-

Running Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 0.05% Tween-20, 1% DMSO

-

Recombinant N-terminal domain of Hsp90α

-

Test Compound: 4-(4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol, serially diluted in Running Buffer.

Procedure:

-

Chip Immobilization: Activate the CM5 sensor chip surface with a 1:1 mixture of EDC/NHS. Immobilize Hsp90α to the surface via standard amine coupling to a target density of ~4000 Resonance Units (RU). Deactivate remaining active esters with ethanolamine. [7]2. Kinetic Analysis: a. Establish a stable baseline by flowing Running Buffer over the sensor surface. b. Inject a series of concentrations of the test compound (e.g., 0.1x to 10x the expected KD) over both the Hsp90-immobilized flow cell and a reference flow cell. The association phase is typically monitored for 120 seconds. [8] c. Switch back to flowing Running Buffer to monitor the dissociation phase for 200-600 seconds. [8] d. Regenerate the sensor surface with a short pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) if necessary.

-

Data Analysis: Subtract the reference cell data from the active cell data. Fit the resulting sensorgrams to a 1:1 kinetic binding model to derive kₐ, kₑ, and KD.

Data Presentation

The kinetic parameters are summarized in a table, providing a comprehensive view of the binding interaction.

| Parameter | Value | Unit |

| kₐ (Association Rate) | Hypothetical: 1.5 x 10⁵ | M⁻¹s⁻¹ |

| kₑ (Dissociation Rate) | Hypothetical: 2.25 x 10⁻² | s⁻¹ |

| KD (Dissociation Constant) | Hypothetical: 150 | nM |

| Chi² (Goodness of Fit) | Hypothetical: 0.1 | RU² |

Phase 3: Thermodynamic Profiling with Isothermal Titration Calorimetry (ITC)

Expertise & Experience: Isothermal Titration Calorimetry (ITC) is the gold standard for characterizing the thermodynamics of binding. [9][10][11]It directly measures the heat released or absorbed as a compound binds to its target, providing a complete thermodynamic profile in a single experiment. This includes the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. This information is invaluable for lead optimization, as it reveals the driving forces behind the interaction.

Trustworthiness: Accurate ITC data requires careful sample preparation, including precise concentration determination and buffer matching between the protein and compound solutions to minimize heats of dilution. Running a control titration of the compound into buffer alone is essential to determine the heat of dilution, which must be subtracted from the experimental data.

Experimental Protocol: ITC Analysis

Objective: To determine the thermodynamic signature (KD, n, ΔH, ΔS) of the compound binding to Hsp90.

Materials:

-

Isothermal Titration Calorimeter

-

N-terminal domain of Hsp90α

-

Test Compound

-

Dialysis Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl

Procedure:

-

Sample Preparation: Dialyze the Hsp90α protein extensively against the Dialysis Buffer. Dissolve the test compound in the final dialysis buffer (containing the same concentration of DMSO as the final protein solution). Degas both solutions before use.

-

ITC Experiment: a. Load the sample cell with the Hsp90α solution (e.g., 10-20 µM). b. Load the injection syringe with the test compound solution (e.g., 100-200 µM). c. Perform a series of small injections (e.g., 2-3 µL) of the compound into the protein solution at a constant temperature (e.g., 25°C). d. Record the heat change after each injection.

-

Data Analysis: Integrate the heat pulses and subtract the heat of dilution. Fit the resulting binding isotherm to a one-site binding model to determine n, KD, and ΔH. Calculate ΔG and TΔS using the standard thermodynamic equations.

Data Presentation

A thermodynamic profile provides deep insight into the nature of the binding interaction.

| Thermodynamic Parameter | Value | Unit | Interpretation |

| Stoichiometry (n) | Hypothetical: 1.05 | - | Confirms a 1:1 binding model |

| KD | Hypothetical: 165 | nM | In agreement with FP and SPR |

| ΔG (Gibbs Free Energy) | Hypothetical: -9.3 | kcal/mol | Favorable binding |

| ΔH (Enthalpy) | Hypothetical: -12.5 | kcal/mol | Enthalpically driven |

| -TΔS (Entropy) | Hypothetical: 3.2 | kcal/mol | Entropically unfavorable |

Conclusion

This technical guide outlines a rigorous, multi-faceted strategy for determining the in vitro binding affinity of 4-(4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol. By leveraging the strengths of Fluorescence Polarization for initial screening, Surface Plasmon Resonance for kinetic analysis, and Isothermal Titration Calorimetry for thermodynamic profiling, researchers can build a comprehensive and cross-validated dataset. This approach, grounded in established scientific principles and best practices, provides the high-quality, reliable data essential for making informed decisions in the drug discovery and development pipeline. The structural similarity of the test compound to known Hsp90 inhibitors provides a strong rationale for this targeted approach, and the successful execution of these experiments will definitively characterize its interaction with this high-value oncology target.

References

- Blagg, B. S. J., & Kerr, T. D. (2006). Hsp90 inhibitors: small molecules that transform the Hsp90 protein folding machinery. Current pharmaceutical design, 12(29), 3813-3821.

-

Brough, P. A., Aherne, W., Barril, X., et al. (2007). In vitro Biological Characterization of a Novel, Synthetic Diaryl Pyrazole Resorcinol Class of Heat Shock Protein 90 Inhibitors. Cancer Research, 67(5), 2206–2216. [Link] [2]3. Choi, S., Lee, J. H., Park, J., et al. (2025). Structural Optimization of Pyrazole Compounds as Hsp90 Regulators with Enhanced Antitumor Activity. Journal of Medicinal Chemistry. [Link] [12]4. Dymock, B. W., Barril, X., Brough, P. A., et al. (2006). Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors. Current Topics in Medicinal Chemistry, 6(11), 1163-1173. [Link] [1][5]5. García-Marín, V., & Velázquez-Campoy, A. (2015). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. Methods in Molecular Biology, 1278, 131-149. [Link] [11]6. Kim, J., Zhang, H., Nomanbhoy, T., et al. (2004). Development of a fluorescence polarization assay for the molecular chaperone Hsp90. Journal of biomolecular screening, 9(5), 375-381. [Link] [13][14]7. Kulesza, A., Khandelwal, A., & Blagg, B. S. J. (2021). Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases. Medicinal Research Reviews, 41(4), 2056-2107. [Link] [15]8. Matts, R. L., Brandt, G. E. L., Lu, Y., et al. (2009). Assays for identification of Hsp90 inhibitors and biochemical methods for discriminating their mechanism of action. Current protocols in toxicology, Chapter 4, Unit 4.22. [Link] 9. Mattu, M., & Khandelwal, A. (2022). Heterocyclic Compounds as Hsp90 Inhibitors: A Perspective on Anticancer Applications. Molecules, 27(20), 7010. [Link] [3]10. Muroi, M., Noda, Y., & Osada, H. (2020). Accurate Characterization of Binding Kinetics and Allosteric Mechanisms for the HSP90 Chaperone Inhibitors Using AI-Augmented Integrative Biophysical Studies. Journal of the American Chemical Society Au. [Link] [8][7]11. Rowlands, M. G., Newbatt, Y. M., Prodromou, C., et al. (2004). High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity. Analytical Biochemistry, 327(2), 176-183.

-

Taldone, T., Sun, W., & Chiosis, G. (2007). High-throughput screening fluorescence polarization assay for tumor-specific Hsp90. Cancer Research, 67(9 Supplement), 5589-5589. [Link] [16]13. Taldone, T., Sun, W., & Chiosis, G. (2007). High-throughput screening fluorescence polarization assay for tumor-specific Hsp90. Journal of Biomolecular Screening, 12(7), 929-937. [Link] [17]14. Tsvetkov, P. O., & Goral, V. (2013). Binding of natural and synthetic inhibitors to human heat shock protein 90 and their clinical application. Current Medicinal Chemistry, 20(11), 1403-1416. [Link] [9]15. Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine association constants and other thermodynamic parameters. Nature Protocols, 1(1), 186-191.

- Wright, L., Barril, X., Dymock, B., et al. (2004). Structure-activity relationships in purine-based inhibitor binding to Hsp90 isoforms. Chemistry & Biology, 11(6), 775-785.

-

Yun, S., Lee, J. H., & Kim, E. (2020). Natural Product Inspired Hsp90 N-Terminal Inhibitors for the Treatment of Cancer: From Bench to Bedside. Molecules, 25(21), 5046. [Link] [4]18. Zierer, B. K., & Reinstein, J. (2009). Measurement of nanomolar dissociation constants by titration calorimetry and thermal shift assay - radicicol binding to Hsp90 and ethoxzolamide binding to CAII. Analytical Biochemistry, 390(1), 10-18. [Link] [18]19. Zubrienė, A., Matulienė, J., & Matulis, D. (2014). Isothermal titration calorimetry data of ICPD47 binding to Hsp90αN at different pH and temperatures. Data in Brief, 1, 19-23. [Link] [10]20. BPS Bioscience. (n.d.). HSP90α (N-Terminal) Geldanamycin Competitive Inhibitor Assay Kit. Retrieved from [Link] [19]21. O'Brien, P., & Workman, P. (2004). Assays for HSP90 and Inhibitors. In Cancer Cell Culture (pp. 305-316). Humana Press. [Link] [6]22. Rowlands, M. G., et al. (2007). High-throughput assay for the identification of Hsp90 inhibitors based on Hsp90-dependent refolding of firefly luciferase. Journal of Biomolecular Screening, 12(2), 249-258. [Link] [20][21]23. Velazquez-Campoy, A. (2015). ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. Biofisica, 10(1). [Link] 24. Zhang, X., et al. (2023). Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2228965. [Link] [22]25. El-Sayed, M. A., et al. (2024). New Pyrazole/Pyrimidine-Based Scaffolds as Inhibitors of Heat Shock Protein 90 Endowed with Apoptotic Anti-Breast Cancer Activity. Molecules, 29(19), 4583. [Link] [23]26. Singh, S., et al. (2025). Recent progress in the development of HSP90 inhibitors: structure–activity relationship and biological evaluation studies. Molecular Diversity. [Link] [24]27. WO2016116061A1 - Resorcinol derivative as hsp90 inhibitor. (2016). Google Patents.

Sources

- 1. Discovery and development of pyrazole-scaffold Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. mdpi.com [mdpi.com]

- 4. Natural Product Inspired Hsp90 N-Terminal Inhibitors for the Treatment of Cancer: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors: Ingenta Connect [ingentaconnect.com]

- 6. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Accurate Characterization of Binding Kinetics and Allosteric Mechanisms for the HSP90 Chaperone Inhibitors Using AI-Augmented Integrative Biophysical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Development of a fluorescence polarization assay for the molecular chaperone Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. High-throughput screening fluorescence polarization assay for tumor-specific Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Measurement of nanomolar dissociation constants by titration calorimetry and thermal shift assay - radicicol binding to Hsp90 and ethoxzolamide binding to CAII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. High-Throughput Assay for the Identification of Hsp90 Inhibitors Based on Hsp90-Dependent Refolding of Firefly Luciferase - PMC [pmc.ncbi.nlm.nih.gov]

- 21. High-throughput assay for the identification of Hsp90 inhibitors based on Hsp90-dependent refolding of firefly luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. New Pyrazole/Pyrimidine-Based Scaffolds as Inhibitors of Heat Shock Protein 90 Endowed with Apoptotic Anti-Breast Cancer Activity [mdpi.com]

- 24. researchgate.net [researchgate.net]

structural properties and molecular weight of 4-(4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol

A Note to the Reader: Publicly accessible chemical databases and scientific literature do not currently contain information on the specific compound "4-(4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol." Therefore, this guide will focus on the closely related and structurally similar compound, 4-(4-phenoxy-1H-pyrazol-3-yl)benzene-1,3-diol , for which data is available. This analog serves as a valuable reference for understanding the potential properties and characteristics of this class of molecules.

Introduction

Substituted pyrazoles are a significant class of heterocyclic compounds in medicinal chemistry, known for their diverse biological activities. The molecule 4-(4-phenoxy-1H-pyrazol-3-yl)benzene-1,3-diol combines the pyrazole core with a resorcinol moiety, suggesting potential for various molecular interactions. The resorcinol group, or benzene-1,3-diol, is a common feature in many biologically active compounds and is known for its phenolic properties. This guide provides a comprehensive overview of the known structural properties and molecular weight of 4-(4-phenoxy-1H-pyrazol-3-yl)benzene-1,3-diol, offering a foundational understanding for researchers and drug development professionals.

Molecular Structure and Properties

The structural characteristics of a molecule are fundamental to its chemical behavior and biological activity. 4-(4-phenoxy-1H-pyrazol-3-yl)benzene-1,3-diol is comprised of a central pyrazole ring, substituted at the 3-position with a resorcinol group and at the 4-position with a phenoxy group.

Key Structural Features:

- Pyrazole Core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. This core is a common scaffold in pharmaceutical compounds.

- Resorcinol Moiety: A benzene ring with two hydroxyl groups at positions 1 and 3. This group can participate in hydrogen bonding and may confer antioxidant properties.

- Phenoxy Group: A phenyl group linked via an ether bond. This adds a significant hydrophobic character to the molecule.

The following diagram illustrates the chemical structure of 4-(4-phenoxy-1H-pyrazol-3-yl)benzene-1,3-diol.

An In-depth Technical Guide to the Preclinical Pharmacokinetic and ADME Profiling of 4-(4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Charting the Course for a Novel Pyrazole Derivative

The journey of a novel chemical entity from discovery to a potential therapeutic agent is contingent on a thorough understanding of its interaction with a biological system. For 4-(4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol, a compound featuring a pyrazole core, an ethoxyphenoxy moiety, and a resorcinol (benzene-1,3-diol) group, its success hinges on a favorable pharmacokinetic profile. This guide provides a comprehensive framework for elucidating the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this molecule.

The structural characteristics of this compound present several considerations for its ADME profile. The pyrazole ring, a common scaffold in many kinase inhibitors, may influence its metabolic stability and potential for specific enzyme interactions.[1][2] The presence of hydroxyl groups on the benzene-diol moiety could suggest pathways for glucuronidation or sulfation, while the overall structure will dictate its physicochemical properties, such as solubility and lipophilicity, which are foundational to its absorption and distribution. Many pyrazole-based compounds exhibit poor aqueous solubility, a significant challenge that must be addressed in formulation for in vivo studies.[3][4]

This document serves as a technical guide for researchers, outlining the standard, validated experimental protocols to build a comprehensive ADME and pharmacokinetic profile for 4-(4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol, thereby enabling informed decisions in its development pipeline.

Part 1: Foundational Physicochemical Characterization

Before embarking on complex biological assays, a fundamental understanding of the compound's physicochemical properties is paramount. These properties often predict the in vivo behavior of the compound.[5]

Aqueous Solubility

Solubility is a critical factor for oral absorption. Poor solubility can lead to low bioavailability.[6] Both kinetic and thermodynamic solubility assays are typically performed.

Experimental Protocol: Thermodynamic Solubility Assay

-

Preparation: A stock solution of 4-(4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol is prepared in dimethyl sulfoxide (DMSO).

-

Incubation: An excess amount of the solid compound is added to a phosphate-buffered saline (PBS) at a physiologically relevant pH of 7.4.

-

Equilibration: The suspension is shaken at room temperature for 24 hours to ensure equilibrium is reached.

-

Separation: The saturated solution is filtered to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined by a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Lipophilicity: Octanol-Water Partition Coefficient (LogD)

LogD, the measure of a compound's lipophilicity at a specific pH, is crucial for predicting its permeability across biological membranes and its potential for binding to plasma proteins.

Experimental Protocol: Shake-Flask Method for LogD at pH 7.4

-

Preparation: A solution of the test compound is prepared in a biphasic system of n-octanol and PBS (pH 7.4).

-

Equilibration: The mixture is shaken vigorously for several hours to allow for the partitioning of the compound between the two phases.

-

Separation: The mixture is centrifuged to separate the n-octanol and aqueous layers.

-

Quantification: The concentration of the compound in each layer is measured using LC-MS/MS.

-

Calculation: LogD is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

| Parameter | Predicted Significance for Oral Bioavailability |

| Aqueous Solubility | High solubility is generally favorable for dissolution in the gastrointestinal tract. |

| LogD at pH 7.4 | An optimal LogD (typically between 1 and 3) suggests good membrane permeability without excessive binding to plasma proteins. |

Part 2: Absorption - Intestinal Permeability

For orally administered drugs, the ability to cross the intestinal epithelium is a key determinant of bioavailability. The Caco-2 cell permeability assay is the gold standard in vitro model for this assessment.[7][8]

Caco-2 Permeability Assay

This assay utilizes a monolayer of Caco-2 cells, which differentiate to form tight junctions and express transporters, mimicking the intestinal barrier.[9]

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

-

Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to form a differentiated monolayer. The integrity of the monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).[9]

-

Dosing: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer.

-

Sampling: At various time points (e.g., 30, 60, 90, and 120 minutes), samples are taken from the receiver compartment.

-

Quantification: The concentration of the compound in the collected samples is determined by LC-MS/MS.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions (A-to-B and B-to-A). The efflux ratio (Papp B-to-A / Papp A-to-B) is then determined.

Caption: Workflow for the Caco-2 Permeability Assay.

| Permeability Parameter | Interpretation |

| Papp (A-to-B) | Indicates the rate of absorption across the intestinal barrier. |

| Efflux Ratio | A ratio > 2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein. |

Part 3: Distribution - Plasma Protein Binding

Once absorbed, a drug's distribution in the body is significantly influenced by its binding to plasma proteins. Only the unbound fraction is pharmacologically active.[10][11] Equilibrium dialysis is a widely accepted method for determining the extent of plasma protein binding.[12]

Equilibrium Dialysis Assay

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

-

Device Preparation: A RED device with a semi-permeable membrane is used.

-

Sample Addition: Plasma (human, rat, etc.) containing the test compound is added to one chamber, and PBS (pH 7.4) is added to the other.[13]

-

Equilibration: The device is sealed and incubated at 37°C with shaking for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.[12][13]

-

Sample Analysis: After incubation, aliquots are taken from both the plasma and buffer chambers. The concentrations are determined by LC-MS/MS.

-

Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

| Binding Characteristic | Implication for the Compound |

| High Plasma Protein Binding (>99%) | Lower volume of distribution, potentially longer half-life, and lower clearance. |

| Low Plasma Protein Binding (<90%) | Higher volume of distribution, potentially shorter half-life, and higher clearance. |

Part 4: Metabolism - Stability and Enzyme Interactions

The liver is the primary site of drug metabolism, which can significantly impact a compound's efficacy and duration of action.[14]

Metabolic Stability in Liver Microsomes

This assay provides an initial assessment of the compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes.[14][15][16]

Experimental Protocol: Microsomal Stability Assay

-

Reaction Mixture Preparation: The test compound is incubated with liver microsomes (human or other species) and a NADPH regenerating system in a phosphate buffer at 37°C.[17]

-

Time Course Sampling: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, and 45 minutes).[16]

-

Reaction Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[14]

-

Sample Processing: The samples are centrifuged to precipitate proteins.

-

LC-MS/MS Analysis: The supernatant is analyzed to quantify the remaining parent compound.

-

Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[17]

Caption: Workflow for the Microsomal Stability Assay.

Cytochrome P450 Inhibition

It is crucial to determine if a new drug candidate inhibits CYP enzymes, as this can lead to drug-drug interactions.[18][19]

Experimental Protocol: CYP Inhibition (IC50) Assay

-

Incubation: The test compound at various concentrations is co-incubated with human liver microsomes, a specific CYP probe substrate, and NADPH.[20]

-

Metabolite Formation: The reaction is allowed to proceed for a specific time, during which the probe substrate is converted to its metabolite by the specific CYP isozyme.

-

Reaction Termination: The reaction is stopped with a cold solvent.

-

Quantification: The amount of metabolite formed is measured by LC-MS/MS.

-

IC50 Determination: The concentration of the test compound that causes 50% inhibition of metabolite formation (IC50) is calculated. This is typically done for major CYP isoforms such as CYP1A2, 2C9, 2C19, 2D6, and 3A4.[20][21]

| Metabolic Parameter | Interpretation |

| High Intrinsic Clearance | The compound is rapidly metabolized, which may lead to low oral bioavailability and a short half-life. |

| Low IC50 for a CYP Isozyme | Indicates a high potential for drug-drug interactions with other drugs metabolized by that enzyme. |

Part 5: In Vivo Pharmacokinetics

In vivo studies in animal models, typically rodents, are essential to understand the complete pharmacokinetic profile of a compound in a living system.[22][23][24]

Rodent Pharmacokinetic Study Design

Protocol Outline: Single-Dose PK Study in Rats

-

Animal Groups: Two groups of rats are used: one for intravenous (IV) administration and one for oral (PO) administration.[25]

-

Formulation: The compound is formulated in a suitable vehicle for each route of administration. For poorly soluble compounds like many pyrazole derivatives, formulations may include co-solvents, surfactants, or cyclodextrins.

-

Dosing: A single dose is administered to each animal. The IV dose provides a baseline for 100% bioavailability.

-

Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).[23][25]

-

Plasma Preparation: Blood samples are processed to obtain plasma, which is stored frozen until analysis.

-

Bioanalysis: The concentration of the compound in the plasma samples is quantified using a validated LC-MS/MS method.[26][27]

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key PK parameters.[28][29][30]

| Pharmacokinetic Parameter | Description |

| Cmax | Maximum observed plasma concentration. |

| Tmax | Time to reach Cmax. |

| AUC (Area Under the Curve) | Total drug exposure over time. |

| t½ (Half-life) | Time required for the plasma concentration to decrease by half. |

| CL (Clearance) | Volume of plasma cleared of the drug per unit time. |

| Vd (Volume of Distribution) | Apparent volume into which the drug distributes in the body. |

| F% (Oral Bioavailability) | The fraction of the oral dose that reaches systemic circulation. |

Conclusion: Synthesizing the ADME Profile

By systematically conducting the assays outlined in this guide, a comprehensive ADME and pharmacokinetic profile for 4-(4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol can be established. This data-driven approach allows for the early identification of potential liabilities, such as poor absorption, rapid metabolism, or a risk of drug-drug interactions. The integration of in vitro and in vivo data provides a robust foundation for advancing this promising pyrazole derivative through the drug development process, ultimately informing its potential clinical utility.

References

-

Microsomal Stability Assay Protocol. AxisPharm. [Link]

-

Bioanalytical Method Validation Considerations for LC–MS/MS Assays of Therapeutic Proteins. ResearchGate. [Link]

-

How to validate a bioanalytical LC-MS/MS method for PK studies?. Patsnap Synapse. [Link]

-

Caco2 assay protocol. [Link]

-

DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

-

Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. Bioanalysis. [Link]

-

Plasma Protein Binding Assay. Visikol. [Link]

-

Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. AAPS J. [Link]

-

Caco-2 Permeability Assay Protocol. Creative Bioarray. [Link]

-

Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]

-

Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. [Link]

-

Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences. [Link]

-

Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. protocols.io. [Link]

-

Microsomal Clearance/Stability Assay. Domainex. [Link]

-

What Parameters Are Acquired from a PK Study?. BioAgilytix. [Link]

-

In-Vivo Mouse and Rat PK Bioanalysis. protocols.io. [Link]

-

In-vitro plasma protein binding. protocols.io. [Link]

-

Determination of Microsomal Stability by UPLC-MS/MS. Waters Corporation. [Link]

-

Plasma Protein Binding. QPS Custom-Built Research. [Link]

-

Calculation of Pharmacokinetic Parameters: Part1. YouTube. [Link]

-

Estimation of Pharmacokinetic Parameters Based on the Patient-Adjusted Population Data. [Link]

-

Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. PMC. [Link]

-

Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]

-

Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. Springer Nature Experiments. [Link]

-

CYP inhibition assay services based on FDA Guidance. LifeNet Health LifeSciences. [Link]

-

CYP Inhibition Assay (Ki). Cyprotex ADME-Tox Solutions | Evotec. [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC. [Link]

-

Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. MDPI. [Link]

-

Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. ResearchGate. [Link]

-

Video: Model Approaches for Pharmacokinetic Data: Distributed Parameter Models. JoVE. [Link]

-

In vitro disposition profiling of heterocyclic compounds. PubMed. [Link]

-

Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. [Link]

-

Development of a precipitation-resistant solution formulation to increase in vivo exposure of a poorly water-soluble compound. PubMed. [Link]

-

In Vitro ADME Assays and Services. Charles River Laboratories. [Link]

-

Murine Pharmacokinetic Studies. PMC - NIH. [Link]

-

In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Vimta Labs. [Link]

-

Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

-

In vitro ADME drug discovery services. Symeres. [Link]

-

In Vitro ADME Assays. Concept Life Sciences. [Link]

Sources

- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. criver.com [criver.com]

- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 8. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]

- 9. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. protocols.io [protocols.io]

- 12. qps.com [qps.com]

- 13. Plasma Protein Binding Assay [visikol.com]

- 14. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 15. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 16. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 17. researchgate.net [researchgate.net]

- 18. criver.com [criver.com]

- 19. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]

- 20. enamine.net [enamine.net]

- 21. CYP Inhibition Assay (Ki) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 22. protocols.io [protocols.io]

- 23. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 24. vimta.com [vimta.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. researchgate.net [researchgate.net]

- 27. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]

- 28. tools.thermofisher.com [tools.thermofisher.com]

- 29. bioagilytix.com [bioagilytix.com]

- 30. youtube.com [youtube.com]

Protein Target Identification for 4-(4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol: A Mechanistic Guide

Introduction & Structural Rationale

In the landscape of targeted oncology and molecular pharmacology, the identification and validation of a small molecule's protein target is not merely a screening exercise; it is a hypothesis-driven validation matrix. When analyzing the novel chemical entity 4-(4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol , its structural hallmarks immediately dictate our experimental trajectory.

The compound is characterized by a resorcinol (benzene-1,3-diol) moiety coupled to a pyrazole core, substituted at the 4-position with a 2-ethoxyphenoxy group. As an application scientist, this specific chemotype—the resorcinol-pyrazole scaffold—is instantly recognizable as a privileged structure for inhibiting the N-terminal ATP-binding pocket of Heat Shock Protein 90 (Hsp90) [1].

The Causality of Target Engagement

Hsp90 is a highly conserved molecular chaperone responsible for the folding and stabilization of over 300 oncogenic client proteins (e.g., HER2, Akt, CDK4). Its function relies entirely on the hydrolysis of ATP at its N-terminal domain.

The structural rationale for this compound's target engagement is rooted in biomimicry and thermodynamics:

-

The Resorcinol Core (ATP Mimicry): The benzene-1,3-diol ring acts as an adenine bioisostere. It inserts deep into the N-terminal pocket of Hsp90, where its hydroxyl groups form an indispensable, highly conserved hydrogen-bonding network with residues Asp93 and Thr184 , alongside a cluster of structural water molecules[2]. Large-scale thermodynamic analyses confirm that the interaction with Asp93 is the most universal energetic hotspot for Hsp90 inhibitors, contributing up to 60% of the total binding energy[3].

-

The Pyrazole Vector & 2-Ethoxyphenoxy Group: The pyrazole ring acts as a rigid conformational vector. It directs the bulky, lipophilic 2-ethoxyphenoxy substituent into an adjacent hydrophobic sub-pocket formed by the transient opening of the ATP-binding cleft. This lipophilic interaction significantly enhances binding enthalpy and drives selectivity over other cellular ATPases[4].

Workflow for validating Hsp90 N-terminal target engagement from in silico to cellular models.

Experimental Protocols for Target Validation

To rigorously prove that Hsp90 is the primary target, we must employ a self-validating cascade of biochemical, biophysical, and cellular assays.

Protocol 1: Fluorescence Polarization (FP) Competitive Binding Assay

Purpose: To provide high-throughput confirmation that the compound actively displaces ligands from the Hsp90 ATP-binding pocket.

-

Step 1 (Reagent Preparation): Recombinant human Hsp90α N-terminal domain (10 nM) and FITC-labeled Geldanamycin (FITC-GA, 5 nM) are prepared in an assay buffer (20 mM HEPES, pH 7.4, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP-40).

-

Step 2 (Compound Titration): Serial dilutions of the resorcinol-pyrazole compound (10 µM to 0.1 nM) are dispensed into a 384-well black microplate.

-

Step 3 (Incubation): Hsp90α and FITC-GA are added. The plate is incubated in the dark at 4°C for 3 hours to achieve binding equilibrium.

-

Step 4 (Measurement): Polarization is measured using a microplate reader (excitation 485 nm, emission 535 nm).

-

Causality & Self-Validation: This assay is self-validating because it relies on a known, highly specific N-terminal tracer (FITC-GA). If our compound successfully binds the ATP pocket, it physically displaces the massive FITC-GA molecule. The freed fluorophore tumbles more rapidly in solution, resulting in a quantifiable decrease in the polarization signal.

Protocol 2: Isothermal Titration Calorimetry (ITC)

Purpose: FP only yields a relative IC50 . ITC is required to measure absolute thermodynamic parameters ( Kd , ΔH , ΔS ) and prove that binding is driven by specific hydrogen bonds rather than non-specific hydrophobic aggregation.

-

Step 1 (Sample Dialysis): Both the compound and Hsp90α protein are dialyzed overnight against the exact same buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl).

-

Step 2 (Cell Loading): The calorimeter cell is loaded with 20 µM Hsp90α. The injection syringe is loaded with 200 µM of the compound.

-

Step 3 (Titration): 20 injections (2 µL each) are performed at 25°C, with 120-second intervals to allow the heat signal to return to baseline.

-

Step 4 (Data Analysis): Integrated heat peaks are fitted to a one-site binding model.

-

Causality & Self-Validation: Dialyzing both components in the identical buffer eliminates the "heat of mixing" artifact, ensuring that any heat detected is exclusively from the protein-ligand interaction. A strong enthalpic signature (negative ΔH ) directly validates the formation of the critical Asp93/Thr184 hydrogen bonds predicted by our structural rationale[2].

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Purpose: In vitro binding does not guarantee cellular penetration or target engagement in a complex intracellular milieu. CETSA bridges this gap.

-

Step 1 (Cell Treatment): MCF-7 breast cancer cells are incubated with 1 µM of the compound or a DMSO vehicle control for 2 hours.

-

Step 2 (Thermal Profiling): Cells are aliquoted into PCR tubes and subjected to a temperature gradient (40°C to 65°C) for 3 minutes, then cooled to room temperature.

-

Step 3 (Lysis & Clearance): Cells are lysed via rapid freeze-thaw cycles. The aggregated proteins are pelleted by ultracentrifugation (100,000 x g for 20 min).

-

Step 4 (Detection): The remaining soluble Hsp90 in the supernatant is quantified via Western blot.

-

Causality & Self-Validation: Proteins unfold and aggregate at specific temperatures. Ligand binding thermodynamically stabilizes the folded state of the protein. A rightward shift in the aggregation temperature ( Tm ) in compound-treated cells versus the vehicle control definitively proves that the drug has penetrated the cell membrane and physically engaged Hsp90 in vivo.

Quantitative Data Presentation

The table below summarizes the representative biophysical and cellular parameters for highly optimized resorcinol-pyrazole Hsp90 inhibitors compared to historical reference compounds.

| Parameter | 4-(4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol (Class Average) | 17-AAG (Clinical Reference) | Radicicol (Natural Product) |

| Target Site | N-terminal ATP Pocket | N-terminal ATP Pocket | N-terminal ATP Pocket |

| Binding Affinity ( Kd ) | 15 - 30 nM | ~1,200 nM | ~20 nM |

| Enthalpy ( ΔH ) | -12.5 kcal/mol | -5.2 kcal/mol | -10.1 kcal/mol |

| Stoichiometry (N) | 0.98 (1:1 binding) | 1.02 | 0.95 |

| Cellular IC50 (MCF-7) | 45 - 80 nM | ~150 nM | >1,000 nM (Metabolically Unstable) |

Mechanistic Pathway & Downstream Effects

Upon successful target engagement, the compound competitively blocks ATP from binding to the Hsp90 N-terminal domain. Because Hsp90 requires ATP hydrolysis to clamp around and fold its client proteins, this inhibition arrests the chaperone cycle.

Consequently, oncogenic client proteins (such as mutated kinases and hormone receptors) are left in unstable, partially folded states. The cell's quality control machinery recognizes these misfolded proteins, leading to the recruitment of E3 ubiquitin ligases. The clients are subsequently polyubiquitinated and routed to the 26S proteasome for degradation. This simultaneous depletion of multiple oncogenic drivers is what makes Hsp90 inhibition a highly potent therapeutic strategy[1].

Mechanism of Hsp90 inhibition leading to the proteasomal degradation of oncogenic client proteins.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Understanding the Hsp90 N-Terminal Dynamics: Structural and Molecular Insights into the Therapeutic Activities of Anticancer Inhibitors Radicicol (RD) and Radicicol Derivative (NVP-YUA922) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hsp90 chaperones have an energetic hot-spot for binding inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Guide to Single-Crystal X-ray Crystallography for Novel Drug Candidates: A Case Study of 4-(4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol

Abstract

In the landscape of modern drug discovery, the precise determination of a molecule's three-dimensional structure is a non-negotiable prerequisite for understanding its function and optimizing its interactions with biological targets.[1][2] Single-crystal X-ray crystallography remains the gold standard for this purpose, providing unambiguous atomic-level detail of a compound's architecture.[3] This technical guide offers researchers, scientists, and drug development professionals an in-depth, experience-driven walkthrough of the entire small-molecule X-ray crystallography workflow. We will use the novel pyrazole derivative, 4-(4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol, as a practical case study to illustrate core principles, experimental decision-making, and data validation. While no public crystallographic data for this specific molecule has been deposited as of this publication, this guide will proceed with a representative, hypothetical dataset to ensure a comprehensive and educational narrative.

Introduction: The Rationale for Structural Determination

The target molecule, 4-(4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol, features several key functionalities: a pyrazole core, a resorcinol moiety, and an ethoxyphenoxy group. Pyrazoles are a well-established class of heterocyclic compounds with diverse pharmacological activities.[4] The resorcinol (benzene-1,3-diol) group provides hydrogen bond donors and acceptors, crucial for molecular recognition at a protein's active site.[5][6] The molecule's conformational flexibility—particularly the rotational freedom around the ether linkage and the pyrazole-benzene bond—makes its precise solid-state conformation impossible to predict with certainty.

X-ray crystallography provides the definitive answer, revealing:

-

Absolute Stereochemistry: Unambiguous assignment of chiral centers.

-

Molecular Conformation: The exact dihedral angles and spatial arrangement of all atoms.

-

Intermolecular Interactions: The packing of molecules in the crystal lattice, governed by hydrogen bonds, π-stacking, and van der Waals forces. This informs our understanding of solubility and solid-state properties.

This structural information is the bedrock of structure-based drug design, enabling chemists to rationally design more potent and selective analogs.[2]

The Crystallography Workflow: From Powder to Publication-Ready Data

The journey from a powdered sample to a refined crystal structure is a multi-stage process. Each step requires careful execution and a deep understanding of the underlying principles to ensure the final model is both accurate and trustworthy.

Caption: The overall workflow of single-crystal X-ray crystallography.

Phase 1: Growing High-Quality Single Crystals

This is often the most challenging and empirical step. The goal is to encourage molecules to slowly self-assemble into a highly ordered, three-dimensional lattice, free of defects. For a novel compound like our target molecule, a multi-pronged screening approach is essential.

Core Principle: Crystal growth occurs when a solution becomes supersaturated, forcing the solute out of the solution in an ordered fashion. The key is to approach and enter the nucleation zone slowly to grow a few large crystals rather than many small ones.[7]

Recommended Protocols:

-

Slow Evaporation:

-

Rationale: This is the simplest method and a good starting point.[7][8] It works best for moderately soluble compounds.

-

Procedure:

-

Prepare a near-saturated solution of the compound in a suitable solvent (e.g., acetone, ethyl acetate, or methanol).

-

Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.

-

Cover the vial with parafilm and puncture it with 1-3 small holes using a needle.

-

Store the vial in a vibration-free location for several days to weeks.

-

-

-

Vapor Diffusion (Liquid-Liquid):

-

Rationale: This is arguably the most powerful method for small molecules, offering fine control over the rate of supersaturation.[7][9]

-

Procedure:

-

Dissolve the compound in a small amount of a "good" solvent (e.g., dichloromethane or THF) in a small, open inner vial.

-

Place this inner vial inside a larger, sealable "outer" jar containing a larger volume of a miscible "anti-solvent" (e.g., hexane or pentane) in which the compound is poorly soluble.

-

Seal the outer jar. The more volatile solvent from the inner vial will slowly diffuse out, while the vapor of the anti-solvent diffuses in, gradually lowering the solubility of the compound and inducing crystallization.

-

-

-

Solvent Layering:

-

Rationale: This technique creates a sharp diffusion gradient to induce crystallization at the interface of two solvents.[10]

-

Procedure:

-

Create a concentrated solution of the compound in a dense solvent (e.g., chloroform).

-

Carefully layer a less dense, miscible anti-solvent (e.g., hexane) on top, minimizing mixing.

-

Crystals will ideally form at the interface over time.

-

-

| Technique | Pros | Cons | Best For... |

| Slow Evaporation | Simple, requires minimal setup.[8] | Less control over rate, can lead to "crashing out." | Compounds with moderate solubility in volatile solvents. |

| Vapor Diffusion | Excellent control, highly successful.[9] | Requires careful solvent pair selection. | Milligram quantities, screening various conditions. |

| Slow Cooling | Good for temperature-sensitive solubility profiles.[7] | Requires a programmable heat bath for best results. | Compounds significantly more soluble at higher temperatures. |

Phase 2: Data Collection

Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible cracks) is obtained, it is mounted on a diffractometer for the X-ray experiment.

Protocol:

-

Crystal Mounting: The selected crystal is carefully picked up using a cryo-loop and flash-cooled in a stream of cold nitrogen gas (typically 100 K). This minimizes thermal motion of the atoms and protects the crystal from radiation damage.

-

Diffractometer Setup: The crystal is centered in the X-ray beam (commonly Mo-Kα radiation, λ = 0.71073 Å).[11]

-

Data Collection Strategy: The instrument software calculates an optimal strategy to collect a complete and redundant dataset by rotating the crystal through a series of angles (e.g., ω-scans) while exposing it to X-rays.[11] Each exposure captures a "frame" of the diffraction pattern.

Phase 3: Structure Solution, Refinement, and Validation

This phase transforms the raw diffraction pattern into a chemically meaningful molecular model. This is an iterative process handled by powerful software suites.

Caption: The iterative cycle of crystallographic structure refinement.

Step-by-Step Protocol using Olex2/SHELX:

-

Data Integration: The raw diffraction frames are processed to determine the unit cell parameters, space group, and the intensities of thousands of individual reflections. This results in an .hkl file containing the reflection data.[12]

-

Structure Solution: The "phase problem" is the central challenge: we measure intensities, but lose the phase information. Programs like SHELXT (Intrinsic Phasing) or SHELXS (Direct Methods) are used to generate an initial electron density map and a preliminary atomic model.[11][13][14]

-

Structure Refinement: This is an iterative process of improving the model to better fit the experimental data.[12] The program used for this is typically SHELXL.[14]

-

Cycle 1 (Isotropic Refinement):

-

Cycle 2 (Anisotropic Refinement):

-

Once all non-hydrogen atoms are located and the model makes chemical sense, convert the atomic displacement parameters to be anisotropic (ellipsoids). This accounts for the direction-dependent thermal motion of atoms.[17]

-

Refine again until the model converges (the R-factor is stable).

-

-

Cycle 3 (Adding Hydrogens):

-

Add hydrogen atoms in calculated positions using a riding model (e.g., hadd).[16]

-

Perform final refinement cycles. The model should now be complete.

-

-

-

Validation: The final step is to rigorously check the quality and chemical sensibility of the model using an external program.

-

The Gold Standard: The International Union of Crystallography's (IUCr) checkCIF service is the definitive validation tool.[18] It runs hundreds of tests on the geometry, symmetry, and data consistency, generating a report with ALERTS of varying severity (A, B, C, G).[19][20][21]

-

Self-Validation: Before submission, a crystallographer must address all A- and B-level ALERTS. These might indicate an incorrect space group, missed symmetry, or significant geometric problems that require re-refinement or even re-collection of the data. The goal is a clean checkCIF report.[18]

-

Results: Interpreting the Crystallographic Data

For our case study, the following table represents a plausible, high-quality dataset for 4-(4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol.

Table 1: Hypothetical Crystal Data and Structure Refinement Details

| Parameter | Value | Significance |

| Crystal Data | ||

| Chemical Formula | C₁₇H₁₆N₂O₄ | Confirms the elemental composition. |

| Formula Weight | 312.32 g/mol | Calculated from the formula.[19] |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | P2₁/c | A very common, centrosymmetric space group for organic molecules. |

| a, b, c (Å) | 10.15, 8.54, 17.23 | Unit cell dimensions. |

| α, γ (°) | 90 | |

| β (°) | 98.5 | Angle of the monoclinic cell. |

| Volume (ų) | 1475.2 | Volume of a single unit cell. |

| Z | 4 | Number of molecules in one unit cell. |

| Density (calc) | 1.405 g/cm³ | Calculated density of the crystal. |

| Data Collection | ||

| Radiation | Mo-Kα (λ=0.71073 Å) | Standard X-ray source for small molecules. |

| Temperature | 100(2) K | Data collected under cryogenic conditions. |

| Reflections collected | 15890 | Total number of diffraction spots measured. |

| Independent reflections | 3410 | Symmetry-unique reflections. |

| R(int) | 0.025 | Low value indicates good agreement between symmetry-related reflections. |

| Refinement | ||

| R1 [I > 2σ(I)] | 0.038 | A primary indicator of model quality. < 5% is excellent. |

| wR2 (all data) | 0.095 | Another indicator of model quality. < 12% is very good. |

| Goodness-of-fit (S) | 1.05 | Should be close to 1.0 for a good model. |

| Δρ (max, min) (eÅ⁻³) | 0.25, -0.21 | Residual electron density; should be low and featureless. |

Conclusion

This guide has outlined the comprehensive workflow for determining the single-crystal X-ray structure of a novel small molecule, using 4-(4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol as a guiding example. From the critical, often painstaking, process of crystal growth to the iterative, software-driven cycles of refinement and the non-negotiable final step of validation, each phase is integral to producing a trustworthy and accurate atomic model. For professionals in drug discovery, a high-quality crystal structure is not merely a dataset; it is the foundational blueprint that enables a deep understanding of molecular properties and guides the intelligent design of next-generation therapeutics.

References

-

checkCIF FAQ. IUCr Journals. [Link]

-

Structure Solution and Refinement with Olex2: A guide for Chem 435 Students. IMSERC. [Link]

-

(IUCr) IUCr checkCIF procedure. IUCr Journals. [Link]

-

Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. IMSERC. [Link]

-

Warren, J. J., & Do, T. D. (2012). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 7(10), 967-984. [Link]

-

Refinement. OlexSys. [Link]

-

checkCIF data validation tests. IUCr Journals. [Link]

-

Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1443–1450. [Link]

-

Details of checkCIF/PLATON tests. IUCr Journals. [Link]

-

Alshennawi, A. E., et al. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters, 20(S8), 1072-1082. [Link]

-

Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section C: Structural Chemistry, 76(Pt 5), 387–394. [Link]

-

Olex2 Tutorial for beginners-How to solve and refine your first single crystal structure with Olex2. YouTube. [Link]

-

Small Molecule X-ray Crystallography. METRIC - Office of Research and Innovation. [Link]

-

Helliwell, J. R. (2015). X-Ray crystallography in structural chemistry and molecular biology. Crystallography Reviews, 21(4), 239-245. [Link]

-

Refinement Workflow. OlexSys. [Link]

-

Solving a crystal structure of a disorder structure using OLEX2/SHELX. YouTube. [Link]

-

Small Molecule X-Ray Crystallography, Theory and Workflow. CoLab. [Link]

-

Growing Quality Crystals. MIT Department of Chemistry. [Link]

-

Crystal Growing Guide. University of Colorado Boulder. [Link]

-

Structure Solution. OlexSys. [Link]

-

Structure Determination with SHELX. MIT. [Link]

-

Chemical crystallization. SPT Labtech. [Link]

-

ShelXle Tutorial solving and refining crystal structures. YouTube. [Link]

-

How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]

-

Blasberg, D., et al. (2011). 4-[Bis(3-phenyl-1H-pyrazol-1-yl)methyl]benzene-1,2-diol. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2741. [Link]

-

4-(4-phenoxy-1H-pyrazol-3-yl)benzene-1,3-diol. PubChem. [Link]

-

Seguin, T. J., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. [Link]

-

Crystal Structure Databases. Chemical Database Service. [Link]

-

ICSD: Home. FIZ Karlsruhe. [Link]

-

Crystallographic Databases. NIST. [Link]

-

Links - Open Access Crystallography. Portland State University. [Link]

-

Inorganic Crystal Structure Database (ICSD). Physical Sciences Data-Science Service. [Link]

-

4-[4-(4-methoxyphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol. NextSDS. [Link]

-

Resorcinol. Wikipedia. [Link]

-

Fun, H. K., et al. (2011). 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2950. [Link]

-

Resorcinolum. PharmaCompass. [Link]

-

Resorcinol (Compound). Exposome-Explorer. [Link]

Sources

- 1. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. migrationletters.com [migrationletters.com]

- 3. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]

- 4. researchgate.net [researchgate.net]

- 5. Resorcinol - Wikipedia [en.wikipedia.org]

- 6. Exposome-Explorer - Resorcinol (Compound) [exposome-explorer.iarc.fr]

- 7. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]

- 8. colorado.edu [colorado.edu]

- 9. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. How To [chem.rochester.edu]

- 11. mdpi.com [mdpi.com]

- 12. imserc.northwestern.edu [imserc.northwestern.edu]

- 13. Structure Solution | OlexSys [olexsys.org]

- 14. web.mit.edu [web.mit.edu]

- 15. imserc.northwestern.edu [imserc.northwestern.edu]

- 16. Refinement | OlexSys [olexsys.org]

- 17. m.youtube.com [m.youtube.com]

- 18. journals.iucr.org [journals.iucr.org]

- 19. journals.iucr.org [journals.iucr.org]

- 20. journals.iucr.org [journals.iucr.org]

- 21. checkCIF validation ALERTS: what they mean and how to respond - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Preclinical Safety and Toxicity Evaluation of 4-(4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the preclinical toxicity and safety profile of the novel chemical entity, 4-(4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol. Given the absence of specific toxicological data for this compound, this document synthesizes established principles of toxicology, regulatory guidelines, and data from structurally related compounds to propose a robust, tiered testing strategy. The primary objective is to guide researchers and drug development professionals in making informed decisions by identifying potential hazards and establishing a preliminary safety profile. This guide is structured to provide not only a sequence of recommended assays but also the scientific rationale underpinning each step, ensuring a scientifically sound and self-validating approach to nonclinical safety assessment.

Introduction: Deconstructing the Molecule for a Predictive Toxicity Assessment

The molecule 4-(4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol is a complex structure featuring three key moieties: a resorcinol (benzene-1,3-diol) ring, a pyrazole ring, and an ethoxyphenoxy group. A predictive toxicological assessment begins with an analysis of these components.

-

Resorcinol (Benzene-1,3-diol): This phenolic compound is known to be a skin and eye irritant.[1][2] In higher doses, it can be toxic, potentially causing central nervous system depression and respiratory issues.[3] It has also been shown to have endocrine-disrupting properties, particularly affecting thyroid function.[3] The presence of this moiety necessitates a thorough evaluation of dermal and ocular irritation, as well as systemic toxicity and endocrine effects.

-

Pyrazole Ring: Pyrazole derivatives are common in pharmaceuticals. While many are safe, some have been associated with hepatotoxicity and other adverse effects. The specific substitution pattern on the pyrazole ring will significantly influence its metabolic fate and potential for toxicity.

-

Ethoxyphenoxy Group: The ether linkage and aromatic rings in this group suggest that metabolism, particularly via cytochrome P450 (CYP) enzymes, will be a critical determinant of the compound's pharmacokinetic and toxicity profile.

This structural alert analysis informs the initial battery of in silico and in vitro tests designed to probe for potential liabilities.

A Phased Approach to Preclinical Safety Evaluation

A tiered approach to toxicity testing is recommended, starting with in silico and in vitro methods to refine and reduce the use of animal studies, in line with the 3Rs principle (Replacement, Reduction, and Refinement).[4]

Caption: A tiered workflow for preclinical safety evaluation.

Phase 1: Early Assessment (In Silico & In Vitro)

The initial phase focuses on rapid, high-throughput screening to identify major toxicological liabilities early in the drug development process.[5]

In Silico Toxicological Profiling

Computational models can predict potential toxicities based on the chemical structure.

-

Quantitative Structure-Activity Relationship (QSAR): Predicts toxicity endpoints such as carcinogenicity, mutagenicity, and skin sensitization.

-

DEREK (Deductive Estimation of Risk from Existing Knowledge): Identifies toxicophores (substructures known to be associated with toxicity).

In Vitro ADME (Absorption, Distribution, Metabolism, and Excretion)

Understanding the ADME properties is crucial for interpreting toxicology data.

-

Metabolic Stability: Assessed using liver microsomes or hepatocytes to determine the rate of metabolism. Rapid metabolism could lead to the formation of reactive metabolites.

-

Cytochrome P450 (CYP) Inhibition and Induction: Evaluates the potential for drug-drug interactions.

-

Plasma Protein Binding: Determines the fraction of unbound drug, which is pharmacologically active.

-

Permeability: Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayer assays predict intestinal absorption.

Cytotoxicity Assays

These assays provide a general indication of the compound's toxicity to cells.

-

MTT Assay: Measures cell viability by assessing mitochondrial function.

-

Lactate Dehydrogenase (LDH) Assay: Measures membrane integrity by quantifying the release of LDH from damaged cells.

Table 1: Example Data from In Vitro Cytotoxicity Assays

| Cell Line | Assay | IC50 (µM) | Interpretation |

| HepG2 (Liver) | MTT | 50 | Moderate cytotoxicity |

| HEK293 (Kidney) | LDH | > 100 | Low cytotoxicity |

In Vitro Genotoxicity

These assays are critical for identifying compounds that can cause genetic damage, a key concern for carcinogenicity.

-

Bacterial Reverse Mutation Assay (Ames Test): Detects point mutations and frameshift mutations.

-

In Vitro Micronucleus Assay (MNA): Detects chromosomal damage in mammalian cells.

Phase 2: In Vivo Dose-Ranging and Acute Toxicity Studies

If the in vitro profile is acceptable, the investigation proceeds to in vivo studies in animal models.[6][7]

Dose Range-Finding Studies

These studies use a small number of animals to determine the dose range for subsequent studies. The primary goal is to identify the maximum tolerated dose (MTD).

Acute Toxicity Studies

These studies evaluate the effects of a single high dose of the compound.[8] Key parameters to assess include:

-

Mortality

-

Clinical signs of toxicity

-

Body weight changes

-

Gross pathology at necropsy

Phase 3: Repeated-Dose Toxicity and Safety Pharmacology

These studies are designed to characterize the toxicological profile after repeated administration and to assess effects on vital organ systems.

Repeated-Dose Toxicity Studies